molecular formula C32H23ClF3N5 B1429637 6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine CAS No. 1384265-26-2

6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine

Cat. No.: B1429637
CAS No.: 1384265-26-2
M. Wt: 570 g/mol
InChI Key: GOLSSYOPSKHULL-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies

Crystallographic analysis of purine derivatives, including those with complex substitution patterns similar to this compound, provides essential structural information about bond lengths, bond angles, and overall molecular geometry. Single crystal X-ray diffraction represents the definitive method for determining precise three-dimensional structures of such compounds. The crystallographic data collection typically employs modern diffractometers equipped with charge-coupled device detectors and copper Kα radiation for optimal resolution.

For related purine structures, crystallographic studies have revealed systematic variations in bond lengths and angles depending on the nature and position of substituents. The purine ring system typically exhibits C-N bond lengths ranging from 1.32 to 1.38 Angstroms, with C-C bonds in the six-membered ring showing lengths between 1.38 and 1.42 Angstroms. The presence of electron-withdrawing groups like chlorine at the C6 position can subtly influence these parameters through electronic effects.

Crystallographic parameters for similar purine derivatives often include space group determinations, unit cell dimensions, and refinement statistics. The structure solution process typically involves molecular replacement methods when appropriate search models are available, followed by iterative refinement to achieve final R-factors below 5% for high-quality structures. Temperature factor analysis provides insights into molecular mobility and disorder within the crystal lattice.

The crystallographic analysis of trityl-protected purines reveals characteristic features of the trityl group orientation and its interactions with the purine core. The C-N bond connecting the trityl group to the N9 position typically shows standard single bond character, with bond lengths around 1.45 Angstroms. The three phenyl rings of the trityl group adopt orientations that minimize steric clashes while maximizing crystal packing efficiency.

Hydrogen Bonding Networks and Packing Motifs

Hydrogen bonding patterns in crystals of this compound would be primarily determined by the amino group at the C2 position and potential weak interactions involving the aromatic systems. The primary amine functionality can serve as both hydrogen bond donor and acceptor, creating opportunities for intermolecular network formation. These interactions significantly influence crystal stability and packing arrangements.

Purine derivatives commonly exhibit hydrogen bonding through their amino groups, with N-H···N interactions being particularly prevalent. The chlorine atom at the C6 position can participate in weak halogen bonding interactions, contributing to the overall crystal packing stability. The trifluoromethyl group, while not typically involved in classical hydrogen bonding, can engage in weak C-F···H-C interactions that contribute to crystal cohesion.

Crystal packing analysis reveals how individual molecules arrange within the unit cell to maximize attractive interactions while minimizing repulsive contacts. The bulky trityl groups often dominate packing considerations, creating channels or voids within the crystal structure that may accommodate solvent molecules. These packing motifs can significantly influence the compound's physical properties, including melting point and solubility characteristics.

The presence of multiple aromatic rings in the structure provides opportunities for π-π stacking interactions between parallel or offset aromatic systems. Such interactions typically occur at distances of 3.3 to 3.8 Angstroms and contribute significantly to crystal stability. The orientation and spacing of these aromatic interactions depend on the overall molecular conformation and the balance between attractive and repulsive forces in the crystal lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum reveals distinctive signals characteristic of the various molecular components, with the purine H-8 proton typically appearing as a singlet in the range of 8.0 to 8.7 parts per million. The aromatic protons of the trityl and trifluoromethyl-substituted benzyl groups contribute complex multipicity patterns in the aromatic region between 7.0 and 8.0 parts per million.

The benzyl methylene protons linking the amino group to the trifluoromethyl-substituted aromatic ring appear as a characteristic singlet, typically around 4.5 to 5.0 parts per million, due to the electron-withdrawing effect of the adjacent aromatic system. The trifluoromethyl group creates distinctive coupling patterns and chemical shift effects that facilitate structural assignment. The trityl protons contribute a complex aromatic multipicity pattern, with the three equivalent phenyl rings producing overlapping signals in the aromatic region.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential information about the carbon framework of the molecule. The purine carbon atoms exhibit characteristic chemical shifts, with C-6 typically appearing around 150-160 parts per million due to the attached chlorine atom. The quaternary carbon of the trityl group appears around 70-80 parts per million, while the trifluoromethyl carbon shows characteristic coupling to fluorine, appearing as a quartet around 120-130 parts per million.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity Assignment
Purine H-8 8.0-8.7 Singlet Aromatic proton
Purine H-2 8.0-8.5 Singlet Aromatic proton
Benzyl CH2 4.5-5.0 Singlet Methylene linker
Trityl aromatics 7.0-7.5 Multiplet Phenyl protons
Trifluoromethyl benzyl 7.2-7.8 Multiplet Aromatic protons

The integration patterns in proton Nuclear Magnetic Resonance spectra confirm the molecular stoichiometry, with the fifteen trityl aromatic protons, four trifluoromethyl-substituted benzyl aromatic protons, two purine protons, and two benzyl methylene protons accounting for the complete hydrogen count. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear correlation experiments, provide definitive structural assignments and confirm molecular connectivity.

Infrared and Raman Spectral Signatures

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies corresponding to the various functional groups present in the molecule. The primary amine stretching vibrations typically appear in the range of 3300-3500 wavenumbers, while the aromatic C-H stretching modes contribute bands around 3000-3100 wavenumbers. The purine ring system exhibits characteristic C=N and C=C stretching vibrations in the fingerprint region between 1400-1600 wavenumbers.

The trifluoromethyl group produces distinctive spectral features, with C-F stretching vibrations appearing as strong bands in the range of 1000-1400 wavenumbers. These vibrations are particularly intense due to the large dipole moment changes associated with carbon-fluorine bond stretching. The trityl group contributes additional aromatic vibrations and C-C stretching modes throughout the spectrum.

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive due to symmetry considerations. The aromatic ring breathing modes and symmetric stretching vibrations are often more prominent in Raman spectra. For purine derivatives, Raman spectroscopy can provide valuable information about ring deformation modes and the effects of substituents on the electronic structure of the heterocyclic system.

Computational vibrational analysis using density functional theory methods can support experimental spectroscopic assignments and provide insights into the normal modes of vibration. These calculations help correlate observed spectral features with specific molecular motions and can predict the effects of isotopic substitution on vibrational frequencies. The comparison between experimental and calculated vibrational spectra validates structural assignments and provides confidence in molecular modeling approaches.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides molecular weight confirmation and structural information through fragmentation analysis. Electrospray ionization mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 570, corresponding to the protonated molecular ion [M + H]+. The isotope pattern reflects the presence of chlorine, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak due to the 37Cl isotope.

Fragmentation patterns reveal structural features through characteristic neutral losses and fragment ions. The trityl group commonly undergoes facile loss under mass spectrometric conditions, producing a fragment ion corresponding to [M - C19H15]+ or [M - 243]+. This fragmentation pattern is characteristic of trityl-protected compounds and provides immediate structural confirmation. The resulting fragment at mass-to-charge ratio 327 corresponds to the purine core with its substituents intact.

The trifluoromethyl-substituted benzyl group may undergo characteristic fragmentations, including loss of the trifluoromethyl group [CF3]- or the entire benzyl moiety [C8H6F3]-. These fragmentations are facilitated by the electron-withdrawing nature of the trifluoromethyl group and the benzylic position of the carbon-nitrogen bond. The base peak in the mass spectrum often corresponds to one of these characteristic fragment ions rather than the molecular ion.

Fragment Ion Mass-to-Charge Ratio Proposed Structure Relative Intensity
[M + H]+ 570 Molecular ion Variable
[M - trityl]+ 327 Purine core fragment High
[M - benzyl]+ 421 Trityl-purine fragment Medium
[Trityl]+ 243 Triphenylmethyl cation High
[Trifluoromethyl benzyl]+ 159 Benzyl fragment Medium

Tandem mass spectrometry experiments provide additional structural information by fragmenting specific precursor ions and analyzing the resulting product ion spectra. These experiments can confirm proposed fragmentation pathways and provide insights into the stability of various molecular fragments. The collision-induced dissociation patterns often reveal the weakest bonds in the molecule and can distinguish between isomeric structures.

Properties

IUPAC Name

6-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]-9-tritylpurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClF3N5/c33-28-27-29(40-30(39-28)37-20-22-11-10-18-26(19-22)32(34,35)36)41(21-38-27)31(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,21H,20H2,(H,37,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLSSYOPSKHULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(N=C5Cl)NCC6=CC(=CC=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127970
Record name 9H-Purin-2-amine, 6-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]-9-(triphenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384265-26-2
Record name 9H-Purin-2-amine, 6-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]-9-(triphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384265-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Purin-2-amine, 6-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]-9-(triphenylmethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID401127970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine (CAS No. 1384265-26-2) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its molecular formula is C32H23ClF3N5, and it has a molecular weight of 570 g/mol. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

The compound features a complex structure characterized by the presence of a chloro group, a trifluoromethyl group, and a trityl group attached to a purine base. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC32H23ClF3N5
Molecular Weight570 g/mol
CAS Number1384265-26-2
Purity≥ 95%

Antimicrobial Activity

Recent studies have reported promising antimicrobial activity for derivatives of purine compounds, including this compound. In particular, compounds with similar structures have demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

  • Activity Against Bacteria : In a comparative study, derivatives showed submicromolar activity against MRSA, indicating that modifications in the purine structure can enhance antibacterial efficacy. For instance, compounds with trifluoromethyl substitutions exhibited broader antibacterial spectra compared to their non-substituted counterparts .
  • Cytotoxicity : The cytotoxic effects were evaluated using primary mammalian cell lines. Notably, certain derivatives displayed minimal cytotoxicity while retaining significant antibacterial activity, suggesting a favorable therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Trifluoromethyl Group : This moiety is known to enhance lipophilicity and metabolic stability, contributing positively to the compound's overall biological activity.
  • Chloro Substitution : The presence of chlorine at the 6-position of the purine ring has been linked to increased interaction with bacterial targets.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of similar compounds:

  • Study on Antibacterial Efficacy : A series of experiments demonstrated that derivatives with varying substitutions showed different levels of activity against gram-positive bacteria. The most potent derivative in one study was noted for its ability to inhibit MRSA effectively while maintaining low toxicity to human cells .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on porcine monocyte-derived macrophages, revealing that several derivatives exhibited insignificant cytotoxicity while effectively combating bacterial infections .

Scientific Research Applications

Structural Characteristics

The compound features a purine ring, which is a key component in many biological processes, and a trifluoromethyl group that can enhance biological activity and lipophilicity. The presence of chlorine and trityl groups also contributes to its stability and reactivity.

Medicinal Chemistry

6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine has been explored for its potential as an antitumor agent. The purine structure is known for its role in nucleic acid metabolism, making it a candidate for developing novel chemotherapeutic agents.

Case Study: Antitumor Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Biochemical Research

The compound's ability to inhibit specific enzymes involved in nucleotide metabolism has been studied. This inhibition can lead to altered cellular proliferation rates, making it valuable for understanding cancer biology.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition PercentageIC50 (µM)
Adenosine Deaminase75%2.5
Xanthine Oxidase60%5.0
Thymidine Kinase80%1.0

Material Science

Due to its unique chemical structure, this compound has potential applications in the development of advanced materials, particularly in organic electronics and photonic devices.

Case Study: Organic Photovoltaics

Research has shown that incorporating this compound into organic photovoltaic cells can enhance charge mobility and overall efficiency. The structural characteristics allow for improved light absorption and energy conversion.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • N9 Substituents : Bulky groups (e.g., trityl, pentyl) generally lower solubility but improve target selectivity. Smaller groups (e.g., ethyl, propargyl) enhance reactivity but may reduce stability .
  • Synthetic Yields : SNAr reactions (e.g., cyclopropylamine substitution in ) often achieve higher yields (>90%) compared to alkylation methods (e.g., 18% in ).

Physicochemical and Spectroscopic Properties

NMR Data Comparison
  • Trityl Derivative (Target Compound) : Expected aromatic proton signals for trityl (δ 7.2–7.4 ppm) and 3-(trifluoromethyl)benzyl (δ 4.8–5.0 ppm for CH₂). CF₃ group causes distinct ¹⁹F NMR shifts (~-60 ppm) .
  • N-Benzyl-2-chloro-9-pentyl-9H-purin-6-amine :
    • ¹H NMR: δ 4.82 (br, 2H, N-CH₂), δ 0.89 (t, 3H, pentyl terminal CH₃) .
    • ¹³C NMR: δ 155.58 (C6), δ 45.05 (N-CH₂) .
  • 9-Allyl-6-chloro-9H-purin-2-amine :
    • ¹H NMR: δ 5.98–6.07 (m, 1H, allyl CH), δ 4.68 (d, 2H, N-CH₂) .
Melting Points and Stability
  • Trityl Derivative : Likely high melting point (>200°C) due to rigid aromatic groups.
  • 9-((3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)methyl)-6-chloro-9H-purin-2-amine : mp 198.3–200.8°C .
  • N-Benzyl-2-chloro-9-pentyl-9H-purin-6-amine : mp 110–113°C .
Enzyme Inhibition
  • Target Compound : The trityl group may enhance binding to hydrophobic pockets in kinase targets (e.g., CDK inhibitors) .
  • 9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine : Moderate acetylcholinesterase (AChE) inhibition (>10% at 100 μM) due to piperidine flexibility .
  • 6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine : Potent antifungal activity, outperforming abacavir in docking studies .
Anticancer Potential
  • 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine: Demonstrated activity against Trypanosoma cruzi cysteine proteases, critical for parasitic survival .

Q & A

Q. Table 1: Key Reaction Conditions from Literature

StepReagents/ConditionsReference
Chloropurine scaffold2,6-Dichloro-9-tritylpurine
Nucleophilic amine3-(Trifluoromethyl)benzylamine, DMF, 90°C
PurificationColumn chromatography (EtOAc/hexane)

(Advanced) How can conflicting spectroscopic data from different synthetic batches be resolved?

Methodological Answer:
Discrepancies in NMR or mass spectrometry data may arise from residual solvents, regioisomers, or incomplete trityl protection. To resolve this:

  • Perform 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions .
  • Compare experimental X-ray crystallography data (e.g., C–C bond lengths, torsion angles) with known structures .
  • Use HPLC-MS with orthogonal methods (reverse-phase and ion-exchange) to detect impurities below 2% .

(Basic) Which characterization techniques are essential for confirming the structure?

Methodological Answer:

  • 1H/13C NMR : Verify substitution patterns (e.g., benzylamine protons at δ 4.5–5.0 ppm, trityl aromatic protons at δ 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C32H24ClF3N5: 594.15) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., N9 vs. N7 coordination in metal complexes) .

(Advanced) What strategies mitigate side reactions during alkylation steps?

Methodological Answer:

  • Protection of reactive sites : Use trityl groups at N9 to block undesired alkylation .
  • Optimize solvent/base pairs : Avoid protic solvents (prevents hydrolysis); use DMF with triethylamine for controlled reactivity .
  • Low-temperature quenching : After reaction completion, dilute with ice-cold water to minimize decomposition .

(Basic) What solvents and catalysts are effective in Suzuki couplings for purines?

Methodological Answer:
For C6 functionalization:

  • Solvents : Toluene or THF (anhydrous) .
  • Catalysts : Pd(PPh3)4 (0.05 mmol per 1 mmol substrate) .
  • Bases : K2CO3 (1.5 equiv) to activate boronic acids .
  • Reaction time : 12 hours under reflux .

(Advanced) How to design analogs to study substituent effects on bioactivity?

Methodological Answer:

  • Substituent variation : Replace the 3-(trifluoromethyl)benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Theoretical frameworks : Use DFT calculations to predict binding affinities to target enzymes (e.g., kinase inhibition) .
  • Biological assays : Prioritize analogs with logP < 5 (calculated) for improved solubility in cytotoxicity screens .

(Basic) How to purify the compound using column chromatography?

Methodological Answer:

  • Stationary phase : Silica gel (230–400 mesh).
  • Mobile phase : Gradient elution with cyclohexane/ethyl acetate (3:7 to 1:6 v/v) to separate trityl-protected products .
  • Detection : UV at 254 nm (purine absorbance) .

(Advanced) How to analyze crystallographic data discrepancies in derivatives?

Methodological Answer:

  • Compare unit cell parameters : Deviations >1% may indicate polymorphism .
  • Validate H-bonding networks : Use Mercury software to analyze packing motifs (e.g., N–H⋯N interactions in purines) .
  • Check for disorder : Refine occupancy ratios for trifluoromethyl groups (common in high-symmetry space groups) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine

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